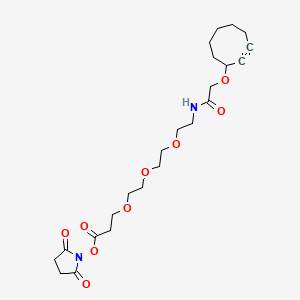![molecular formula C12H9F2N3O3 B12419330 (2Z,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B12419330.png)
(2Z,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one is a synthetic organic compound characterized by its unique imidazolidinone core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one typically involves a multi-step process:
Formation of the Imidazolidinone Core: The initial step involves the condensation of a suitable aldehyde with a primary amine to form an imidazolidinone intermediate.
Introduction of the Difluorohydroxyphenyl Group: The intermediate is then reacted with a difluorohydroxybenzaldehyde derivative under basic conditions to introduce the difluorohydroxyphenyl group.
Nitrosation: The final step involves the nitrosation of the imidazolidinone ring using a nitrosating agent such as sodium nitrite in the presence of an acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitroso group can yield the corresponding amine derivative.
Substitution: The difluorohydroxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or sulfonyl chlorides under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s potential bioactivity makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Biochemical Research: It can be used as a probe to study enzyme mechanisms and interactions with biological macromolecules.
Industry
Polymer Chemistry: The compound can be incorporated into polymer matrices to modify their properties, such as increasing thermal stability or introducing specific functional groups.
作用机制
The mechanism by which (2Z,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can involve:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs, potentially affecting gene expression and replication.
相似化合物的比较
Similar Compounds
(2Z,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one: The parent compound.
(2Z,5E)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one: A similar compound with chlorine substituents instead of fluorine.
(2Z,5E)-5-[(3,5-dimethoxy-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one: A similar compound with methoxy substituents.
Uniqueness
The presence of the difluorohydroxyphenyl group in this compound imparts unique electronic properties, potentially enhancing its reactivity and interaction with biological targets compared to its analogs with different substituents.
属性
分子式 |
C12H9F2N3O3 |
|---|---|
分子量 |
281.21 g/mol |
IUPAC 名称 |
(2Z,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one |
InChI |
InChI=1S/C12H9F2N3O3/c1-17-10(5-15-20)16-9(12(17)19)4-6-2-7(13)11(18)8(14)3-6/h2-5,16,18H,1H3/b9-4+,10-5- |
InChI 键 |
GXOMNFVJDRZPKL-FTBRZUGYSA-N |
手性 SMILES |
CN1/C(=C\N=O)/N/C(=C/C2=CC(=C(C(=C2)F)O)F)/C1=O |
规范 SMILES |
CN1C(=CN=O)NC(=CC2=CC(=C(C(=C2)F)O)F)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-[(4-iodophenyl)methoxyimino]-3-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B12419253.png)






![(4aS,6aS,6bR,10E,12aR)-10-[(E)-3-(4-bromophenyl)prop-2-enoyl]oxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12419302.png)






